molecular formula C4H6N4O2 B12850071 5-methyl-4-nitro-1H-pyrazol-3-amine

5-methyl-4-nitro-1H-pyrazol-3-amine

Cat. No.: B12850071
M. Wt: 142.12 g/mol
InChI Key: ORPMTJVASAKZCT-UHFFFAOYSA-N
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Description

5-Methyl-4-nitro-1H-pyrazol-3-amine: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-4-nitro-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-5-methylpyrazole with nitric acid to introduce the nitro group at the 4-position . The reaction is usually carried out in an acidic medium at elevated temperatures to ensure complete nitration.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-4-nitro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Methyl-4-nitro-1H-pyrazol-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines, which have significant pharmaceutical applications .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural features allow it to interact with specific biological targets, making it a candidate for drug development .

Medicine: The compound’s derivatives have shown promise in medicinal chemistry as potential therapeutic agents. They are investigated for their anti-inflammatory, antimicrobial, and anticancer properties .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique reactivity makes it valuable in the production of high-performance materials .

Mechanism of Action

The mechanism of action of 5-methyl-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit the activity of certain enzymes, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of both methyl and nitro groups allows for diverse chemical transformations and interactions with biological targets .

Biological Activity

5-Methyl-4-nitro-1H-pyrazol-3-amine (MNPA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

MNPA is characterized by the presence of a methyl group at the 5-position, a nitro group at the 4-position, and an amine group at the 3-position of the pyrazole ring. Its molecular formula is C5H7N3O2C_5H_7N_3O_2, with a molecular weight of approximately 141.13 g/mol. The compound can exist in various forms, including hydrochloride salts, which enhance its solubility in aqueous solutions.

The biological activity of MNPA is primarily attributed to its interaction with specific molecular targets within biological systems. It has been shown to modulate enzyme activity and receptor interactions, leading to various therapeutic effects:

  • Enzyme Inhibition : MNPA may inhibit enzymes involved in inflammatory pathways and cancer progression, contributing to its anti-inflammatory and anticancer properties.
  • Cellular Interactions : The nitro group in MNPA can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against cancer cells.

Anticancer Activity

Research has indicated that MNPA exhibits significant anticancer properties. In vitro studies demonstrated that MNPA can induce apoptosis in cancer cell lines through the activation of caspase pathways. For example:

  • Case Study : A study involving human breast cancer cell lines showed that MNPA treatment resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM .

Anti-inflammatory Properties

MNPA has also been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6:

  • Research Findings : In animal models of inflammation, MNPA administration resulted in reduced swelling and pain, suggesting its potential use as an anti-inflammatory agent .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens:

  • Antibacterial Activity : MNPA showed effective inhibition against Gram-positive bacteria like Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 64 µg/mL.
  • Antifungal Activity : Some derivatives of MNPA have exhibited antifungal activity, with MIC values comparable to established antifungal agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of MNPA, it is useful to compare it with structurally similar compounds:

Compound NameAnticancer Activity (IC50)Antimicrobial Activity (MIC)Notes
This compound~25 µM32-64 µg/mLSignificant anticancer and antimicrobial properties
1-Ethyl-5-methyl-4-nitro-1H-pyrazole~30 µM64 µg/mLSimilar mechanism but less potent
3-Methyl-4-nitro-1H-pyrazol-5-amine~40 µM16 µg/mLEnhanced antimicrobial activity

Synthesis Methods

The synthesis of MNPA can be achieved through various methods, including:

  • Reduction Reactions : Using hydrogen gas and palladium catalysts under mild conditions.
  • Substitution Reactions : Employing alkyl halides or acyl chlorides in the presence of bases such as sodium hydroxide.

These synthetic routes allow for the modification of functional groups to enhance biological activity or solubility.

Properties

IUPAC Name

5-methyl-4-nitro-1H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-2-3(8(9)10)4(5)7-6-2/h1H3,(H3,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPMTJVASAKZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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